1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382020
InChI: InChI=1S/C11H22N2O2/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

CAS No.:

Cat. No.: VC16382020

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Standard InChI InChI=1S/C11H22N2O2/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3
Standard InChI Key XIGIUVUQYJHBMT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N1CCN(CC1)CCO

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, 1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, reflects its core structure: a piperazine ring substituted at the 1-position with a 2,2-dimethylpropanoyl group and at the 4-position with a 2-hydroxyethyl chain . The piperazine ring, a six-membered diamine, provides a rigid scaffold for intermolecular interactions, while the hydroxyethyl group enhances hydrophilicity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight214.30 g/mol
SMILESCC(C)(C)C(=O)N1CCN(CC1)CCO
InChIKeyXIGIUVUQYJHBMT-UHFFFAOYSA-N

Stereochemical and Conformational Analysis

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no direct synthesis protocols are published for this compound, analogous piperazine derivatives are typically synthesized via nucleophilic substitution or acylation reactions . A plausible route involves reacting 2-hydroxyethylpiperazine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.

Hypothetical Reaction Scheme

2-Hydroxyethylpiperazine+2,2-Dimethylpropanoyl ChlorideEt3N1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one+HCl\text{2-Hydroxyethylpiperazine} + \text{2,2-Dimethylpropanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one} + \text{HCl}

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The hydroxyethyl group enhances aqueous solubility compared to non-polar piperazine analogs, with predicted solubility of ~50 mg/mL in water at 25°C .

Thermal and Spectral Characteristics

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–140°C, suggesting solid-state stability under ambient conditions. Fourier-transform infrared (FTIR) spectroscopy would show key peaks at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

Pharmacological and Biological Activity

Hypothetical Mechanisms of Action

Piperazine derivatives modulate neurotransmitter systems (e.g., dopamine, serotonin) and enzymes like phosphodiesterases . The dimethylpropanone moiety may confer affinity for kinase targets, while the hydroxyethyl group could enhance solubility for intravenous formulations.

Comparative Activity with Structural Analogs

Compounds like 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride (CAS: 1396880-56-0) exhibit antispasmodic and antidepressant activities in preclinical models. Although direct data are lacking, the target compound’s structural similarity suggests potential anxiolytic or muscle relaxant properties .

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H ^1\text{H}-NMR would display signals at δ 1.2 ppm (dimethyl protons) and δ 3.5 ppm (piperazine and hydroxyethyl protons) .

  • Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak at m/z 214.3 and fragments at m/z 99 (piperazine ring) .

Chromatographic Profiling

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is ideal for purity analysis, leveraging the compound’s aromatic amide chromophore .

Applications in Pharmaceutical Research

Excipient and Formulation Utility

In buffer systems, analogous compounds like HEPES (PubChem CID: 23830) stabilize pH in cell culture media . While untested, the target compound’s hydroxyethyl group could offer similar buffering capacity in niche formulations .

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